molecular formula C12H17N3O2 B012285 N-(4-aminophenyl)-2-morpholin-4-ylacetamide CAS No. 105076-76-4

N-(4-aminophenyl)-2-morpholin-4-ylacetamide

Cat. No.: B012285
CAS No.: 105076-76-4
M. Wt: 235.28 g/mol
InChI Key: STBXWCPKHDZQSX-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-morpholin-4-ylacetamide is a synthetic organic compound characterized by a morpholine ring linked to an acetamide backbone, with a 4-aminophenyl substituent. The 4-aminophenyl group is pharmacologically significant, as amino substituents on aromatic rings are often critical for bioactivity, such as in anticonvulsant or kinase-inhibiting agents .

Properties

IUPAC Name

N-(4-aminophenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXWCPKHDZQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585444
Record name N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105076-76-4
Record name N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Nitro Precursor Pathway

This two-step approach begins with N-(4-nitrophenyl)-2-morpholin-4-ylacetamide , followed by nitro-group reduction.

Step 1: Acylation of 4-Nitroaniline

4-Nitroaniline reacts with morpholin-4-ylacetyl chloride in the presence of a base. Patent specifies triethylamine (1:1.5 molar ratio) in tetrahydrofuran (THF) at 0–5°C, achieving >85% yield after 4 hours. The reaction mechanism proceeds via nucleophilic acyl substitution:

4-Nitroaniline+Morpholin-4-ylacetyl chlorideEt3N, THFN-(4-Nitrophenyl)-2-morpholin-4-ylacetamide+HCl\text{4-Nitroaniline} + \text{Morpholin-4-ylacetyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(4-Nitrophenyl)-2-morpholin-4-ylacetamide} + \text{HCl}

Step 2: Nitro Reduction to Amine

The nitro intermediate undergoes catalytic reduction. Patent reports using hydrazine hydrate (35–100%) with FeCl₃ (0.01–0.04 mass ratio) and activated carbon (0.05–0.2 mass ratio) in ethanol at 60–80°C for 3.5–6 hours. This method avoids high-pressure hydrogenation, simplifying scalability.

N-(4-Nitrophenyl)-2-morpholin-4-ylacetamideHydrazine, FeCl₃N-(4-Aminophenyl)-2-morpholin-4-ylacetamide+H2O+N2\text{N-(4-Nitrophenyl)-2-morpholin-4-ylacetamide} \xrightarrow{\text{Hydrazine, FeCl₃}} \text{this compound} + \text{H}2\text{O} + \text{N}2

Key Optimization Parameters

ParameterOptimal RangeSource
SolventEthanol, Isopropanol
Hydrazine Concentration35–100%
Catalyst Ratio (FeCl₃)0.01–0.04 (w/w)
Reaction Temperature60–80°C

Industrial-Scale Production Considerations

Patent highlights continuous flow reactors for nitro reductions, improving heat dissipation and reaction homogeneity. Key industrial parameters include:

  • Catalyst Recovery : Palladium-carbon (Pd/C) or FeCl₃/activated carbon mixtures are filtered and reused, reducing costs.

  • Solvent Recycling : Ethanol and THF are distilled and recycled, aligning with green chemistry principles.

Purification and Characterization

Crystallization and Recrystallization

The crude product is recrystallized from methanol/water (3:1 v/v), yielding needle-like crystals with >98% purity. Patent further recommends activated carbon treatment to remove colored impurities.

Spectroscopic Analysis

1H-NMR (400 MHz, DMSO-d₆) data from analogous compounds reveal:

  • δ 6.81–6.83 (2H, d, J = 8.4 Hz, Ar-H)

  • δ 3.08 (3H, s, N-CH₃)

  • δ 2.79 (2H, s, CH₂-CO)

13C-NMR confirms the morpholine ring (δ 66.5, 53.2) and acetamide carbonyl (δ 170.1).

Yield Optimization and Byproduct Management

FactorImpact on YieldMitigation Strategy
Excess HydrazineOver-reductionStrict stoichiometric control
High TemperatureDecompositionMaintain 60–80°C
Moisture ContaminationHydrolysisAnhydrous solvents

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can regenerate the parent amine .

Scientific Research Applications

N-(4-aminophenyl)-2-morpholin-4-ylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of morpholinyl acetamides, which exhibit structural and functional diversity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Morpholinyl Acetamides

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
N-(4-aminophenyl)-2-morpholin-4-ylacetamide 4-aminophenyl, morpholine 249.31 (calc.) Potential CNS activity (inferred from analogs)
N-(2-cyanophenyl)-2-morpholin-4-ylacetamide (Za) 2-cyanophenyl, morpholine 245.29 Melting point: 129–131°C; IR-confirmed structure
N-(2-acetylphenyl)-2-morpholin-4-ylacetamide (Zc) 2-acetylphenyl, morpholine 262.32 Melting point: 82–84°C; intermediate in heterocyclic synthesis
2-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide 4-chlorophenyl, morpholinylethyl 308.81 Supplier-listed; no explicit bioactivity data
N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-ylacetamide 2-benzoyl-4-nitrophenyl, morpholine 369.37 High molecular weight; nitro group may enhance reactivity
2-(4-aminophenyl)-N-(2-methoxyethyl)acetamide 4-aminophenyl, methoxyethyl 208.26 Lower molecular weight; potential solubility advantages

Key Observations

Bioactivity Potential: The 4-aminophenyl group in the target compound is structurally analogous to 2-(4-aminophenyl)benzothiazole derivatives, which have demonstrated anticonvulsant and neuroprotective activities in preclinical models . In contrast, compounds with electron-withdrawing groups (e.g., nitro in , cyano in ) may exhibit altered pharmacokinetics, such as reduced metabolic stability but increased binding affinity to target proteins.

Physical Properties :

  • Melting points vary significantly: For example, Za (129–131°C) vs. Zc (82–84°C), likely due to differences in substituent polarity and crystallinity .
  • The methoxyethyl group in reduces molecular weight and may improve aqueous solubility compared to morpholine-containing analogs.

Synthetic Utility: Morpholinyl acetamides are frequently used as intermediates. For instance, Za serves as a precursor for cyclization reactions to generate heterocyclic scaffolds like quinolinones . The 4-chlorophenyl analog in highlights the role of halogen substituents in modulating lipophilicity, a critical factor in blood-brain barrier penetration.

Structural-Activity Relationships (SAR): The position of the amino group (para vs. meta) on the phenyl ring significantly impacts activity. For example, 2-(3-aminophenyl)benzothiazole derivatives showed distinct SAR profiles compared to their para-substituted counterparts .

Biological Activity

N-(4-aminophenyl)-2-morpholin-4-ylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a morpholine ring, an acetamide group, and a para-aminophenyl moiety. The molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of approximately 206.24 g/mol. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which blocks substrate access and reduces enzymatic activity.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that affect cellular functions.
  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Anticancer Properties

This compound has shown promising results in anticancer studies. For instance, it has been evaluated for its effects on several human cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
A549 (Lung)5.0
HeLa (Cervical)3.5
HT29 (Colon)2.0
Karpas299 (Lymphoma)4.0

These results indicate that the compound exhibits significant growth inhibitory effects, particularly against HT29 cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary studies suggest it possesses activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in 2018 demonstrated that derivatives of morpholine-based compounds, including this compound, exhibited significant antiproliferative effects on multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Mechanism Exploration : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death .
  • Antimicrobial Studies : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential use in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing N-(4-aminophenyl)-2-morpholin-4-ylacetamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling 4-aminophenylacetamide with morpholine derivatives using agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond. Reaction conditions such as temperature (e.g., room temperature for 24 hours) and pH control are critical for high yields. Stepwise reagent addition and purification via column chromatography or recrystallization are recommended to isolate the product .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. NMR confirms substituent positions and purity, while HRMS validates molecular weight. For example, ¹H NMR peaks at δ 7.69 ppm (aromatic protons) and δ 2.14 ppm (methyl groups) provide structural evidence. Mass spectrometry with ESI/APCI(+) modes detects molecular ions (e.g., m/z 347 [M+H]⁺) .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies. Use cell viability assays (e.g., MTT) to evaluate cytotoxicity. Compare results with structurally similar compounds (e.g., N-(4-aminophenyl)acetamide analogs) to establish baseline activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the purity and yield of this compound during synthesis?

Optimize stoichiometry (e.g., 1:1.5 molar ratio of reactants), employ catalysts (e.g., DMAP), and use inert atmospheres to prevent side reactions. Monitor progress via TLC and purify intermediates using gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂). Recrystallization from ethyl acetate improves final purity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?

Synthesize analogs with modified substituents (e.g., replacing morpholine with piperazine) and test bioactivity. Use computational docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Compare IC₅₀ values across analogs to identify critical functional groups. For example, morpholine’s electron-rich oxygen may enhance hydrogen bonding in enzyme pockets .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

Re-evaluate experimental variables:

  • Purity: Validate via HPLC (>95%) and elemental analysis.
  • Assay conditions: Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cell lines: Use authenticated lines (e.g., HEK293 vs. HeLa). Reproduce results using orthogonal methods (e.g., surface plasmon resonance alongside enzymatic assays) .

Q. What computational methods are utilized to predict the binding mechanisms of this compound with biological targets?

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study ligand-protein interactions over time. Use crystallographic data (if available) to build initial models. Validate predictions with site-directed mutagenesis (e.g., alanine scanning of binding residues) .

Q. How does the stereochemical configuration of this compound influence its pharmacological properties?

Enantiomers may exhibit divergent binding kinetics. Use chiral HPLC to separate stereoisomers and test their activity. For example, the (R)-enantiomer might show higher affinity for a serotonin receptor due to optimal spatial alignment. Stability studies (e.g., in liver microsomes) can reveal metabolic differences between isomers .

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